![molecular formula C17H14N4O3 B14449084 N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide CAS No. 77746-91-9](/img/structure/B14449084.png)
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzamide group attached to a pyrazole ring, which is further substituted with a methyl group and a nitrophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the acylation reaction of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide. This intermediate is then subjected to further reactions to introduce the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve continuous synthesis processes to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and automated synthesis to optimize reaction conditions and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the benzylic position .
Applications De Recherche Scientifique
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and benzamide derivatives, such as:
- N-(4-methyl-3-nitrophenyl)benzamide
- 4-Methyl-N-(2-(3-nitrophenyl)-1-(1-piperidinylcarbonyl)ethenyl)benzamide
Uniqueness
N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
77746-91-9 |
|---|---|
Formule moléculaire |
C17H14N4O3 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
N-[5-methyl-2-(4-nitrophenyl)pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C17H14N4O3/c1-12-11-16(18-17(22)13-5-3-2-4-6-13)20(19-12)14-7-9-15(10-8-14)21(23)24/h2-11H,1H3,(H,18,22) |
Clé InChI |
BMAMQAZJYKHCSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


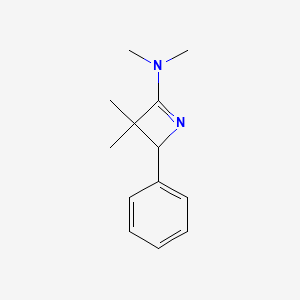

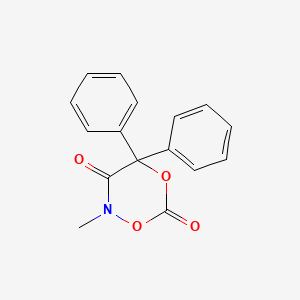
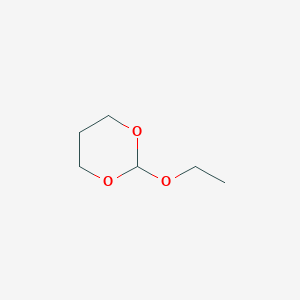
![2-Nitro-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B14449015.png)

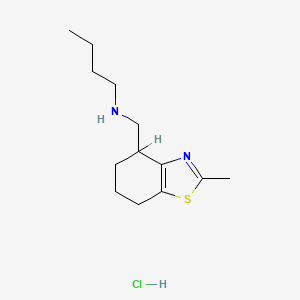
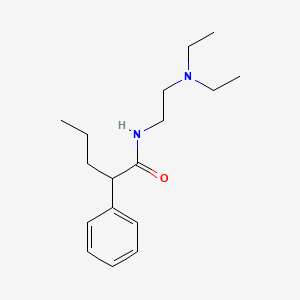
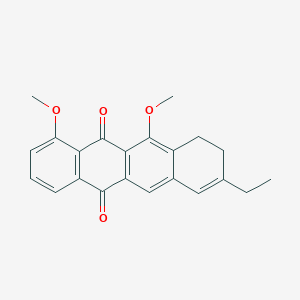
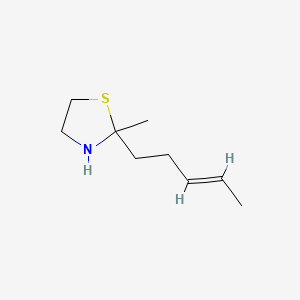
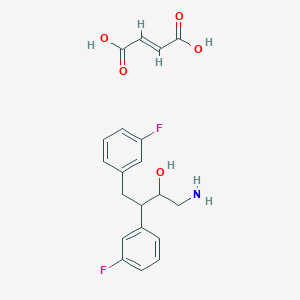
![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
